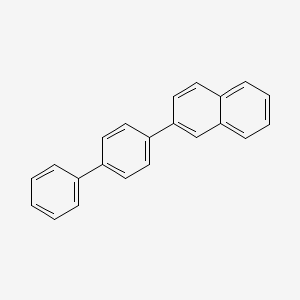![molecular formula C12H11F3N2O B2918512 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone CAS No. 2379993-86-7](/img/structure/B2918512.png)
3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone, also known as TAK-915, is a small molecule inhibitor of the GABA-A receptor. It has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia.
Mécanisme D'action
3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone is a selective negative allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor and decreases its sensitivity to GABA, the primary inhibitory neurotransmitter in the brain. This results in increased excitability of neurons in certain brain regions, which can improve cognitive function.
Biochemical and Physiological Effects:
3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have anxiolytic and anticonvulsant effects in animal models. In addition, 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone has been shown to increase the release of acetylcholine, a neurotransmitter involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone is its selectivity for the GABA-A receptor, which reduces the risk of off-target effects. However, 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone has a short half-life and requires frequent dosing in animal studies. In addition, the effects of 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone on cognitive function may vary depending on the specific brain region and cognitive task being studied.
Orientations Futures
There are several potential future directions for research on 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone. One area of interest is the development of more potent and selective GABA-A receptor modulators. Another area of interest is the investigation of 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone in combination with other cognitive enhancers or neuroprotective agents. Finally, clinical trials are needed to determine the safety and efficacy of 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone in humans with cognitive disorders.
Méthodes De Synthèse
The synthesis of 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The process begins with the preparation of 3,6-dihydro-2H-pyridin-1-amine, which is then reacted with 6-(trifluoromethyl)pyridin-3-yl) methanone to form the desired product. The synthesis method has been optimized to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone has been extensively studied for its potential therapeutic effects in cognitive disorders. Preclinical studies have shown that 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone has been shown to have anxiolytic and anticonvulsant effects in animal models.
Propriétés
IUPAC Name |
3,6-dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)10-5-4-9(8-16-10)11(18)17-6-2-1-3-7-17/h1-2,4-5,8H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNIVZCOULUIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C(=O)C2=CN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,2,3,6-Tetrahydropyridine-1-carbonyl)-2-(trifluoromethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2918429.png)
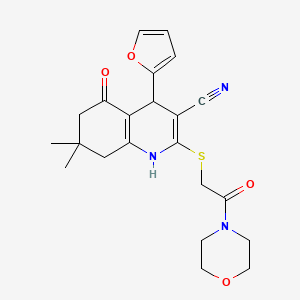

![2-Chloro-N-[(4-fluorophenyl)methyl]-N-(5-methylpyridin-3-yl)propanamide](/img/structure/B2918434.png)

![2-[(7-Hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B2918438.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2918439.png)
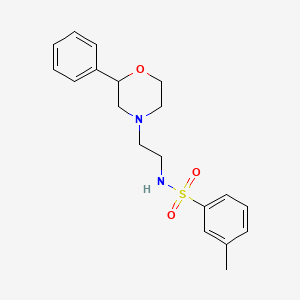

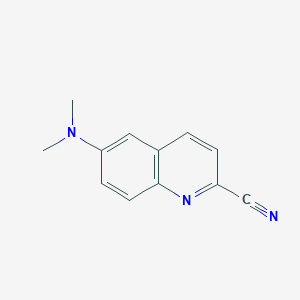
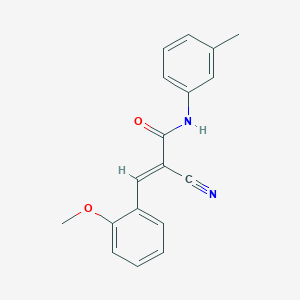
![2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride](/img/structure/B2918449.png)
![1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine](/img/structure/B2918451.png)
